molecular formula C21H26N2O4S B2669391 4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1026290-91-4

4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2669391
CAS RN: 1026290-91-4
M. Wt: 402.51
InChI Key: YOAWHZHLXCUXAH-UHFFFAOYSA-N
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Description

4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, also known as EITQB, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. The inhibition of CA IX by EITQB has been shown to have significant anticancer effects, making it a promising candidate for the development of new cancer therapies.

Scientific Research Applications

Molecular Structure Analysis

The compound demonstrates intriguing molecular interactions, such as intramolecular N—H⋯O=S interactions and intermolecular N—H⋯O=C hydrogen bonds, leading to the formation of hydrogen-bonded chains. These structural features align with theoretical studies, indicating the compound's potential in materials science and molecular engineering (Gelbrich, Haddow, & Griesser, 2011).

Endothelin Antagonism

Investigations into biphenylsulfonamides reveal the compound's role as an endothelin-A (ETA) selective antagonist. Modifications, such as the introduction of specific hydrophobic groups or amino functions, have yielded analogues with enhanced ETA binding affinity and functional activity, indicating therapeutic potentials in cardiovascular diseases (Murugesan et al., 1998).

X-ray Characterization and Theoretical Studies

The compound's derivatives have been synthesized, characterized by X-ray, and analyzed for molecular interactions, particularly focusing on F⋯O interactions. Such studies underscore its relevance in the development of novel materials with specific molecular configurations (Grudova et al., 2020).

Inhibition of Human Carbonic Anhydrases

Research into derivatives of the compound has led to the discovery of potent inhibitors for human carbonic anhydrases, particularly hCA VII, indicating potential applications in treating disorders associated with these enzymes (Bruno et al., 2017).

Agonistic Activity on Beta3 Adrenergic Receptor

Tetrahydroisoquinoline derivatives containing the compound have shown significant agonistic activity on human beta3 adrenergic receptors. This activity suggests the compound's potential in developing treatments for metabolic disorders (Parmee et al., 2000).

Nonlinear Optical Properties

The compound's derivatives exhibit nonlinear optical properties, making them candidates for optical limiting applications. This highlights the compound's potential in photonic and optoelectronic technologies (Ruanwas et al., 2010).

properties

IUPAC Name

4-ethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-4-27-18-9-11-19(12-10-18)28(25,26)22-17-8-7-16-6-5-13-23(20(16)14-17)21(24)15(2)3/h7-12,14-15,22H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAWHZHLXCUXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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